methyl 3-({[1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate
Overview
Description
Methyl 3-({[1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate is a useful research compound. Its molecular formula is C20H20N4O3 and its molecular weight is 364.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 364.15354051 g/mol and the complexity rating of the compound is 543. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Heterocyclic System Synthesis
Synthesis of Pyrido-[1,2-a]pyrimidin-4-ones and Related Compounds : Methyl and phenylmethyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoates are utilized as reagents in the synthesis of various heterocyclic systems, such as N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, 5H-thiazolo[3,2-a]pyrimidin-5-one, and others, demonstrating the compound's versatility in organic synthesis and its application in creating complex molecular structures Selič, Grdadolnik, & Stanovnik, 1997.
Preparation of Fused Pyrimidinones : The compound's reactivity was further explored in the preparation of 3-[(benzyloxycarbonyl)amino] substituted 4H-pyrido[1,2-a]pyrimidin-4-ones, among other derivatives. This research demonstrates the utility of such compounds in the synthesis of heterocyclic systems that could have potential applications in medicinal chemistry and material science Toplak, Svete, Grdadolnik, & Stanovnik, 1999.
Antioxidant Activity and Physicochemical Properties : Novel derivatives of 1,2,4-triazol-5-ones were synthesized, and their in vitro antioxidant activities were assessed. This application highlights the potential use of such compounds in developing new antioxidants, which can have implications for pharmaceuticals and materials science Yüksek, Koca, Gürsoy-Kol, Akyıldırım, & Çelebier, 2015.
Polymorphism Studies
Characterization of Mefenamic Acid Polymorphs : Through spectroscopic and structural analysis, the polymorphs of mefenamic acid were characterized, shedding light on the different physical forms a compound can take. This research is crucial for understanding the material properties of pharmaceutical compounds, including stability and solubility Cunha, Izumi, Petersen, Magalhães, Temperini, Petrilli, & Constantino, 2014.
Synthesis and Evaluation of Antioxidant Activity
Ketone Derivatives of Gallic Hydrazide Derived Schiff Bases : A series of compounds were synthesized and evaluated for their antioxidant activity, contributing to the development of novel antioxidants. This application underscores the importance of such compounds in discovering new therapeutic agents Dighade & Parikh, 2017.
Properties
IUPAC Name |
methyl 3-[[1-(2,4-dimethylphenyl)-5-methyltriazole-4-carbonyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-12-8-9-17(13(2)10-12)24-14(3)18(22-23-24)19(25)21-16-7-5-6-15(11-16)20(26)27-4/h5-11H,1-4H3,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZGDTVJTDPRJJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC(=C3)C(=O)OC)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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